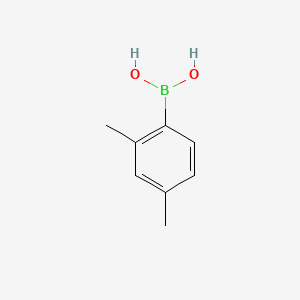

2,4-Dimethylphenylboronic acid

描述

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, and particularly arylboronic acids, are organic compounds containing a carbon-boron bond. labinsights.nl Their importance in organic synthesis and medicinal chemistry is profound due to their versatility as synthetic intermediates in creating complex molecules. sigmaaldrich.com A key feature is their ability to act as Lewis acids and form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. labinsights.nl This property is crucial for applications in molecular recognition and sensor development. labinsights.nlboronmolecular.com

In organic synthesis, boronic acids are cornerstone reagents in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction. sigmaaldrich.comfujifilm.com This reaction's mild conditions and tolerance of a wide variety of functional groups have revolutionized the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. boronmolecular.comfujifilm.com Beyond the Suzuki-Miyaura reaction, boronic acids are utilized in a range of other significant transformations, including the Chan-Lam coupling for forming carbon-heteroatom bonds and the Lieberskind-Srogl coupling. sigmaaldrich.commolecularcloud.org

In medicinal chemistry, the interest in boronic acids has grown substantially, especially after the approval of bortezomib (B1684674), a boronic acid-containing drug for treating multiple myeloma. nih.govmusechem.com The boronic acid functional group can modify the selectivity and pharmacokinetic properties of bioactive molecules. nih.gov Furthermore, its degradation product in the body is boric acid, which is considered an environmentally "green" compound. nih.gov

Overview of 2,4-Dimethylphenylboronic Acid (2,4-DMPBA) as a Key Building Block

This compound (2,4-DMPBA) is an arylboronic acid that serves as a vital building block in various chemical syntheses. chemimpex.com Its unique structure, featuring two methyl groups on the phenyl ring, allows for selective reactivity, making it a valuable intermediate in the production of complex organic molecules. chemimpex.com This compound is particularly prominent in its use for Suzuki-Miyaura cross-coupling reactions, facilitating the efficient creation of carbon-carbon bonds. chemimpex.com Its utility extends to the development of pharmaceuticals and agrochemicals, where it serves as a key intermediate in the synthesis of biologically active compounds. chemimpex.comguidechem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55499-44-0 sigmaaldrich.com |

| Molecular Formula | C8H11BO2 sigmaaldrich.com |

| Molecular Weight | 149.98 g/mol sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder chemimpex.com |

| Melting Point | 192-195 °C sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Historical Context and Evolution of Organoboron Compounds in Catalysis

The study of organoboron compounds dates back to the early 20th century. numberanalytics.com A significant milestone in their history was the discovery of hydroboration by Herbert C. Brown, who received the Nobel Prize in Chemistry in 1979 for his work on boron reagents in organic synthesis. musechem.comnumberanalytics.com This discovery provided a versatile method for preparing organoboranes, which are crucial precursors to boronic acids. scispace.com

The evolution of organoboron compounds in catalysis has been transformative. Initially recognized for their utility as stoichiometric reagents, their role as catalysts has become increasingly prominent. nih.gov The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, marked a paradigm shift. musechem.com This reaction demonstrated the power of using organoboron compounds, specifically boronic acids, in palladium-catalyzed processes to form new carbon-carbon bonds. numberanalytics.com

Over the years, the scope of organoboron catalysis has expanded beyond cross-coupling reactions. Boronic acids themselves can act as Lewis acid catalysts for a variety of organic transformations, including dehydrations, carbonyl condensations, and cycloadditions. nih.govacs.org Their ability to reversibly interact with hydroxyl groups has been exploited in developing catalyst-controlled methods for the regioselective functionalization of diols and carbohydrates. acs.org

Current Research Landscape and Future Directions for Arylboronic Acids

The current research landscape for arylboronic acids is vibrant and expanding into new scientific domains. boronmolecular.com While their role in organic synthesis remains central, new applications are continually being discovered in medicinal chemistry, materials science, and analytical chemistry. boronmolecular.commolecularcloud.orgmusechem.com

Key Research Areas:

Medicinal Chemistry: The success of bortezomib has spurred the synthesis and investigation of novel bioactive boronic acids for various therapeutic targets. musechem.com Research is ongoing to develop boronic acid-based inhibitors for enzymes like serine proteases. sigmaaldrich.com

Materials Science: Arylboronic acids are being used to create functional materials with tailored properties for applications in electronics, optics, and energy storage. boronmolecular.com For example, they are used as modifiers in the production of boron-containing polymers to enhance their electronic and coating properties. chemimpex.com

Sensor Development: The ability of boronic acids to bind with sugars and other biomolecules is being harnessed to develop sensors for detecting analytes like glucose, which is particularly relevant for diabetes monitoring. boronmolecular.commolecularcloud.orgchemimpex.com Fluorescent arylboronic acid sensors are of great interest due to their high sensitivity. mdpi.com

Catalysis: Innovations in catalysis continue, with the development of new catalyst systems and methodologies to improve the efficiency and selectivity of reactions involving arylboronic acids. numberanalytics.com This includes advancements in C-H bond borylation reactions. acs.org

Future Directions:

The future of arylboronic acid research is poised for significant advancements. The broad availability of these compounds is expected to facilitate further discoveries. musechem.com The development of more sustainable and "green" synthetic methods utilizing boronic acids is a key focus. nih.gov There is also a push towards creating more complex and functionalized boronic acids to access a wider range of chemical structures. acs.org As our understanding of the unique reactivity of organoboron compounds deepens, we can anticipate the emergence of even more innovative applications in diverse scientific fields. scispace.com

属性

IUPAC Name |

(2,4-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYONHSPZXLFWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400738 | |

| Record name | 2,4-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55499-44-0 | |

| Record name | B-(2,4-Dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55499-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dimethylphenylboronic Acid and Derivatives

Established Synthetic Pathways for Arylboronic Acids

The foundational routes to arylboronic acids have been refined over time to improve efficiency, yield, and purity. These methods are broadly applicable to a wide range of substituted phenylboronic acids.

The most common and traditional method for synthesizing arylboronic acids is through the use of a Grignard reagent. ingentaconnect.com This process involves the reaction of an aryl magnesium halide with a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, followed by acidic hydrolysis to yield the final boronic acid. ingentaconnect.comlibretexts.org

The general scheme is as follows:

Formation of the Grignard Reagent : An aryl halide, such as 1-bromo-2,4-dimethylbenzene, is reacted with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent, 2,4-dimethylphenylmagnesium bromide. libretexts.orgadichemistry.com The surface of the magnesium metal may require activation, which can be achieved by adding a small amount of iodine or 1,2-diiodoethane. adichemistry.com

Borylation : The prepared Grignard reagent is then added to a solution of a trialkyl borate at low temperatures. The carbon-magnesium bond is highly polar, rendering the aryl carbon nucleophilic, which then attacks the electrophilic boron atom of the borate ester. libretexts.org

Hydrolysis : The resulting boronic ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to produce the desired 2,4-dimethylphenylboronic acid.

Process optimization is crucial for maximizing the yield and minimizing byproducts. Studies have shown that factors such as reaction temperature, reaction time, and the molar ratio of reactants significantly influence the outcome. ingentaconnect.comnih.gov For instance, an optimized process for the synthesis of the analogous 2,6-dimethylphenylboronic acid using the traditional Grignard method identified the ideal reactant proportion and reaction conditions to achieve a high yield of 80.1%. ingentaconnect.com

| Parameter | Optimized Value/Condition | Impact |

|---|---|---|

| Reactant Molar Ratio (Mg:ArBr:B(OR)₃) | 1.2 : 1 : 1.5 | Ensures complete conversion of the aryl bromide while minimizing side reactions from excess Grignard reagent. |

| Reaction Temperature | 30 °C (water bath) | Balances reaction rate with the stability of the Grignard reagent and intermediates. |

| Reaction Time | 2 hours | Provides sufficient time for the reaction to proceed to completion. |

| Solvent | Anhydrous THF | Effectively solvates and stabilizes the Grignard reagent. adichemistry.com |

To systematically optimize the synthesis of alkyl-phenylboronic acids, orthogonal experimentation has been employed. ingentaconnect.comnih.gov This statistical method allows researchers to analyze the influence of multiple variables—such as temperature, reaction time, and reactant molar ratios—on the reaction yield simultaneously. nih.gov By identifying the optimal combination of these factors, the process can be fine-tuned to achieve the highest possible yield and selectivity, making the synthesis more efficient and cost-effective. ingentaconnect.com

"One-pot" synthesis offers a streamlined alternative to the traditional multi-step Grignard process. In this strategy, the formation of the Grignard reagent and its subsequent reaction with the borate ester occur in the same reaction vessel without the isolation of intermediates. ingentaconnect.com Research has demonstrated that this method can be successfully applied to the synthesis of 2,6-dimethylphenylboronic acid, resulting in a higher yield compared to the conventional Grignard method. ingentaconnect.com The success of the "one-pot" method is attributed to keeping the concentration of the highly reactive Grignard reagent low and uniformly dispersed throughout the reaction, which helps to suppress the formation of byproducts. ingentaconnect.com However, this approach is not universally applicable to all isomers; for example, it was found to be unsuccessful for para-alkyl-phenylboronic acids. ingentaconnect.comnih.gov

Synthesis of Substituted this compound Analogs

The synthetic principles established for arylboronic acids can be extended to produce a variety of substituted analogs of this compound. These derivatives are valuable for creating diverse molecular structures.

Halogenated derivatives of dimethylphenylboronic acid are synthesized using the Grignard method, starting from the corresponding di-substituted aryl halides.

4-Bromo-2,5-dimethylphenylboronic acid : The synthesis of this compound would typically start from 1,4-dibromo-2,5-dimethylbenzene. A selective metal-halogen exchange, for instance using n-butyllithium at low temperature, followed by reaction with a trialkyl borate and subsequent hydrolysis, would yield the desired product.

(5-Chloro-2,4-dimethylphenyl)boronic acid : This derivative can be prepared from 5-chloro-2,4-dimethyl-1-iodobenzene. The greater reactivity of the carbon-iodine bond allows for selective formation of a Grignard or organolithium reagent at that position, which is then reacted with a borate ester to form the boronic acid.

The synthesis of formyl-substituted boronic acids presents a challenge because the formyl (aldehyde) group is reactive toward Grignard and organolithium reagents. To overcome this, a protection-deprotection strategy is employed.

The synthesis of a compound like 4-formyl-2,6-dimethylphenylboronic acid would proceed via the following steps:

Protection : The starting material, such as 4-bromo-3,5-dimethylbenzaldehyde, is first treated to protect the aldehyde group. A common method is the formation of an acetal, for example, by reacting the aldehyde with ethylene glycol or by forming a dimethyl acetal. google.com

Grignard Formation and Borylation : The protected aryl bromide is then converted to its Grignard reagent and reacted with a trialkyl borate, as described in the standard procedure.

Deprotection and Hydrolysis : The final step involves acidic workup, which serves to both hydrolyze the boronic ester to the boronic acid and remove the acetal protecting group, regenerating the formyl functionality. google.com

This approach allows for the synthesis of bifunctional molecules that can be used in subsequent, more complex synthetic transformations.

Synthesis of Amino-Protected Derivatives (e.g., (4-Boc-Amino)-2,5-dimethylphenylboronic acid)

The synthesis of amino-protected arylboronic acids is crucial for their application in multi-step organic syntheses, particularly in cross-coupling reactions where the amino group requires protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amino functionalities due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

A plausible synthetic route to (4-Boc-Amino)-2,5-dimethylphenylboronic acid would typically involve a multi-step process starting from a readily available precursor such as 2,5-dimethylaniline. The synthesis can be envisioned as follows:

Protection of the Amino Group : The initial step involves the protection of the amino group of 2,5-dimethylaniline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in a suitable solvent such as tetrahydrofuran (THF). This reaction yields N-(tert-butoxycarbonyl)-2,5-dimethylaniline.

Directed Ortho-Metalation and Borylation : The protected aniline derivative can then undergo directed ortho-metalation. The Boc-protected amino group can direct lithiation to the adjacent ortho position using a strong base like n-butyllithium. The resulting organolithium species is then quenched with a boron electrophile, such as triisopropyl borate, to form the corresponding boronate ester.

Hydrolysis : The final step is the hydrolysis of the boronate ester under aqueous acidic conditions to yield the target compound, (4-Boc-Amino)-2,5-dimethylphenylboronic acid.

This general approach allows for the regioselective introduction of the boronic acid functionality onto the aromatic ring, guided by the protected amino group.

Microwave-Assisted Synthesis Techniques for Boronic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of boronic acid derivative synthesis, microwave irradiation offers significant advantages over conventional heating methods. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to dramatically reduced reaction times, often from hours to minutes.

The application of microwave technology is particularly beneficial in multicomponent reactions for the synthesis of complex heterocyclic structures incorporating boronic acid moieties. For instance, the one-pot, three-component reaction of anthranilic acids, salicylaldehydes, and arylboronic acids to form bridgehead bicyclo[4.4.0]boron heterocycles has been shown to proceed in excellent yields (85-99%) under microwave irradiation at 150 °C for 1 hour in an environmentally benign solvent system of ethanol and water. dntb.gov.ua This represents a significant improvement over conventional methods that often require prolonged heating and the use of a Dean-Stark apparatus. dntb.gov.ua

The benefits of microwave-assisted synthesis in the preparation of boronic acid derivatives and related compounds are summarized in the table below:

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Three-component synthesis of bicyclo[4.4.0]boron heterocycles | Prolonged heating | 1 hour | High (85-99%) | dntb.gov.ua |

| Synthesis of 2,4-diarylquinolines | 24 hours | 10-15 minutes | Significant | beilstein-journals.org |

| Four-component domino reaction for pyridone derivatives | 2-3 hours | Not specified | From low (20-40%) to good/moderate | beilstein-journals.org |

| Synthesis of 2-formimidate-3-carbonitrile derivatives | Hours | 20 minutes | Excellent (88-95%) | mdpi.com |

| Synthesis of quinoline-2-carboxanilides | Not specified | Shorter reaction times | Higher yields, cleaner products | nih.gov |

These examples highlight the transformative impact of microwave-assisted techniques in synthesizing boronic acid derivatives and related heterocyclic systems, offering a pathway to more efficient and sustainable chemical processes.

Green Chemistry Approaches in 2,4-DMPBA Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of boronic acids and their derivatives to minimize environmental impact and enhance sustainability. This section explores two key areas of development: visible-light-induced reactions and the design of sustainable catalysts.

Visible-Light-Induced Radical Polynitration of Arylboronic Acids

Visible-light photocatalysis has emerged as a powerful tool in green chemistry, enabling a wide range of organic transformations under mild and environmentally friendly conditions. One notable application is the ipso-nitration of arylboronic acids, which provides a regioselective route to nitroaromatic compounds.

Recent research has demonstrated photocatalytic and metal-free protocols for the ipso-nitration of arylboronic acids using bench-stable and recyclable N-nitroheterocycles as nitrating reagents. acs.org These methods are operationally simple, proceed under mild conditions, and exhibit excellent functional group compatibility, delivering the desired nitroaromatic products in high yields (up to 99%). acs.org The reaction can be performed on a gram scale without a loss of efficiency. acs.org

Furthermore, an iron-catalyzed approach for the visible-light-induced ipso-nitration of aryl borides using sodium nitrate (B79036) as the nitrating agent has been developed. acs.org This protocol is effective for a broad scope of arylboronic acids, their pinacol esters, and trifluoroborate salts. acs.org The proposed mechanism involves the formation of a nitryl radical as the key nitrating species through a visible-light-induced β-homolysis of the N–O bond in a simple iron complex. acs.org This method offers several advantages, including mild reaction conditions, broad substrate scope, good functional group tolerance, and the use of a cheap and safe nitrating reagent. acs.org

Sustainable Catalyst Development for Boronic Acid Synthesis

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry, addressing the economic and environmental issues associated with catalyst consumption and disposal. In the context of reactions involving boronic acids, significant progress has been made in designing heterogeneous and recyclable catalytic systems.

One promising approach involves the use of a polyoxometalate-based Cr(III) catalyst, (NH₄)₃[CrMo₆O₁₈(OH)₆], for the transformation of arylboronic acids with sodium thiosulfate into organodisulfides. This catalyst demonstrates high activity, excellent selectivity, and can be recycled, offering a greener alternative to traditional methods that often rely on toxic oxidants and harsh conditions. rsc.org

Another innovative strategy is the development of a Cu/graphene photocatalyst for the C-N, C-O, and C-S cross-coupling of arylboronic acids with imidazoles, phenols, and thiophenols. nih.gov This heterogeneous catalyst operates under visible light irradiation at room temperature and shows excellent photocatalytic activity and general applicability. nih.gov The catalyst can be easily separated from the reaction mixture and reused, contributing to a more sustainable synthetic process.

Advanced Catalytic Applications of 2,4 Dimethylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins. libretexts.orgmychemblog.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. tcichemicals.com 2,4-Dimethylphenylboronic acid (2,4-DMPBA), with its distinct substitution pattern, serves as a valuable reagent in this context, particularly in applications requiring the introduction of a sterically hindered aryl moiety.

Role of 2,4-DMPBA as a Coupling Partner in C-C Bond Formation

This compound is an arylboronic acid that functions as a key building block in organic synthesis for the creation of C-C bonds. chemimpex.com In the Suzuki-Miyaura reaction, the 2,4-dimethylphenyl group is transferred from the boron atom to a palladium center, which then couples with an organic halide or triflate to form a new biaryl structure. mychemblog.combiosynth.com The presence of two methyl groups on the phenyl ring makes 2,4-DMPBA a sterically hindered coupling partner. This steric bulk is often leveraged to synthesize di-, tri-, and even tetra-ortho-substituted biaryls, which are challenging to produce using less hindered reagents. organic-chemistry.org The compound's structure allows for selective reactivity and it is compatible with a diverse range of functional groups, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com

The general mechanism of the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the boronic acid (in this case, the 2,4-dimethylphenyl group) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base. mychemblog.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.orgnih.gov

Mechanistic Investigations of Steric Hindrance in Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids

The presence of an ortho-substituent, such as the methyl group at the C2 position in 2,4-DMPBA, introduces significant steric hindrance that can impede the Suzuki-Miyaura reaction. nih.gov This steric bulk primarily affects the transmetalation and reductive elimination steps of the catalytic cycle. The bulky ortho-substituent can slow down the transfer of the aryl group from boron to the palladium center during transmetalation. rsc.org Furthermore, during reductive elimination, the steric clash between the ortho-substituents on the two aryl groups bound to the palladium can hinder the formation of the new C-C bond, making the final step more difficult. researchgate.netnih.gov

Research has shown that for sterically demanding couplings, such as those involving di-ortho-substituted aryl halides and ortho-substituted boronic acids, the choice of catalyst and reaction conditions is critical to overcome these mechanistic hurdles. rsc.orgbeilstein-journals.org In some cases, the steric hindrance can lead to side reactions, such as β-hydride elimination when coupling with alkylboronic acids, which results in reduced yields of the desired product. rsc.org Studies on regio- and atropselective Suzuki-Miyaura reactions have also highlighted how ortho-substituents influence the reaction pathway, sometimes allowing for selective substitution at specific positions on a polyhalogenated substrate. nih.govbeilstein-journals.org For instance, investigations into the coupling of ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) revealed a specific sequence of substitution, demonstrating the profound impact of steric factors on reactivity. nih.gov

Ligand Effects and Catalyst Design in Palladium-Catalyzed Cross-Couplings

Overcoming the challenge of steric hindrance in Suzuki-Miyaura reactions with ortho-substituted partners like 2,4-DMPBA has driven significant innovation in catalyst design, particularly concerning the ligands coordinated to the palladium center. nih.govrsc.org The steric and electronic properties of the ligand play a crucial role in determining the catalyst's activity and stability. rsc.orgenscm.fr

For sterically demanding couplings, bulky and electron-rich ligands are often required. These ligands facilitate the oxidative addition and reductive elimination steps and stabilize the active Pd(0) species. nih.govicmpp.ro

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands for challenging cross-coupling reactions. Their strong σ-donor properties and "flexible steric bulk" are crucial for high catalytic activity, enabling the coupling of sterically hindered substrates in excellent yields with low catalyst loadings. organic-chemistry.org

Biaryl Phosphine (B1218219) Ligands: Ligands such as SPhos and those based on a phenanthrene (B1679779) or anthracene (B1667546) framework (e.g., AntPhos) have shown exceptional reactivity in couplings involving hindered substrates. nih.govrsc.org The unique structure of these ligands can prevent undesirable side reactions and promote the formation of tetra-ortho-substituted biaryls. rsc.orgnih.gov

The selection of the base and solvent is also critical. For example, in the coupling of hindered substrates using a robust acenaphthoimidazolylidene palladium complex, t-BuOK and dioxane were identified as the most effective base and solvent combination, leading to yields exceeding 99%. organic-chemistry.org

| Ligand Type | Example Ligand | Key Feature | Application with Hindered Substrates | Ref |

| N-Heterocyclic Carbene | Acenaphthoimidazolylidene | Flexible steric bulk, strong σ-donor | Synthesis of di-, tri-, and tetra-ortho-substituted biaryls. | organic-chemistry.org |

| Biaryl Phosphine | AntPhos | Rigid backbone, specific coordination | Coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids. | rsc.org |

| Biaryl Phosphine | SPhos | Bulky and electron-rich | Coupling of aryl chlorides, tosylates, and heteroaryl systems. | nih.gov |

| Biaryl Phosphine | BI-DIME | Bulky phosphine | Synthesis of extremely hindered biaryls with ortho-isopropyl groups. | nih.gov |

Application in Synthesis of Complex Organic Molecules

The ability to forge C-C bonds between sterically congested fragments makes 2,4-DMPBA a valuable reagent in the synthesis of complex organic molecules. Its application extends to the construction of functional materials, biologically active compounds, and ligands. organic-chemistry.org One notable application is in the synthesis of molecular gears, such as hexaalkylbenzenes, which require efficient methods for sterically demanding aryl-alkyl couplings. rsc.org The development of robust palladium catalysts has enabled the use of hindered boronic acids in the synthesis of these intricate structures, which were traditionally difficult to access via cross-coupling methods. rsc.org Furthermore, 2,4-DMPBA has been found to interact with dihydroisoquinolines, compounds with structural similarities to morphine and codeine, indicating its potential role as an intermediate in the synthesis of biologically relevant scaffolds. biosynth.comcymitquimica.com

Suzuki-Miyaura Coupling with Unprotected, Nitrogen-Rich Heterocycles

Nitrogen-rich heterocycles, such as indazoles, benzimidazoles, and pyrazoles, are common motifs in pharmaceuticals. nih.gov However, the presence of acidic N-H groups can complicate palladium-catalyzed cross-coupling reactions, often necessitating protection/deprotection steps. nih.govnih.gov Recent advancements have led to the development of catalytic systems that can directly couple unprotected, nitrogen-rich heterocycles with boronic acids. mit.edusemanticscholar.org While specific examples detailing the use of 2,4-DMPBA are not prevalent, the methodologies developed for other boronic acids are applicable. These protocols typically employ specialized palladium precatalysts under mild conditions, allowing for the efficient synthesis of arylated heterocycles without the need for N-protection. nih.govnih.gov This direct approach is highly desirable as it improves step economy and allows for the straightforward synthesis of compounds like c-Jun N-terminal kinase 3 inhibitors. nih.gov

Size-Selective Cross-Coupling Reactions utilizing Porous Polymer Catalysts

Heterogeneous catalysts offer advantages in terms of recovery and reusability. Porous organic polymers (POPs) have emerged as a promising platform for developing novel heterogeneous catalysts for cross-coupling reactions. mdpi.comnih.govresearchgate.net These materials can be designed with specific pore sizes and functionalized with catalytic metal centers, such as palladium. bohrium.commdpi.com

A key feature of some POP-based catalysts is their ability to exhibit size selectivity. acs.orgkaust.edu.sa The confined nanoporous environment of the catalyst can differentiate between substrates of varying sizes. For example, a nanoporous organic polymer catalyst, COP-220, demonstrated size-dependent catalytic activity in Suzuki-Miyaura reactions when bulkier substrates were used. kaust.edu.sa Another system, 1-BPy-Pd, also showed size-selective catalysis compared to its homogeneous counterpart. acs.org This selectivity arises because larger substrates may have restricted access to the catalytic sites within the polymer's pores, leading to lower conversion rates compared to smaller substrates. This property allows for the selective coupling of less bulky boronic acids in the presence of more sterically hindered ones like 2,4-DMPBA, offering a unique method for controlling reaction outcomes. acs.orgacs.org

| Catalyst | Polymer Type | Key Feature | Size-Selectivity Observation | Ref |

| COP-220 | Covalent Organic Polymer | Nanoporous structure with trapped Pd catalyst | Shows size-dependent activity with bulkier substrates. | acs.orgkaust.edu.sa |

| 1-BPy-Pd | Nanoporous Organic Polymer | Solution-processable, bipyridine-based | Offers size-dependent catalytic activity compared to homogeneous analogue. | acs.org |

| Pd@AEPOP | Porous Organic Polymer | Amide and ether functionalized | Effective heterogeneous catalyst for Suzuki and Heck reactions. | mdpi.comnih.gov |

Petasis Multicomponent Reactions

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. This reaction is highly valued in organic synthesis and medicinal chemistry for its ability to generate molecular complexity in a single step under mild conditions. The versatility of the Petasis reaction allows for the use of a wide range of substrates, including various aryl- and vinyl-boronic acids, to synthesize diverse molecular scaffolds such as α-amino acids, β-amino alcohols, and other functionalized amine derivatives. wikipedia.orgnih.govorganic-chemistry.orgnih.gov

2,4-DMPBA in the Formation of Highly Functionalized Amines

This compound (2,4-DMPBA) serves as a valuable arylboronic acid component in the Petasis reaction for the synthesis of highly functionalized amines, particularly α-arylglycine derivatives. The reaction typically involves the condensation of an amine, an aldehyde (often glyoxylic acid for the synthesis of α-amino acids), and 2,4-DMPBA. The electron-donating nature of the two methyl groups on the phenyl ring of 2,4-DMPBA can influence the reactivity of the boronic acid and the properties of the resulting products. organic-chemistry.orgresearchgate.net

The general applicability of arylboronic acids in this transformation allows for the creation of a diverse library of compounds. For instance, in a typical three-component coupling, a secondary amine, an aldehyde, and an arylboronic acid like 2,4-DMPBA react to form the corresponding tertiary amine. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the boronic acid. wikipedia.orgucm.es

The synthesis of α-amino acids using the Petasis reaction is a notable application. By employing glyoxylic acid as the aldehyde component, a variety of N-substituted α-arylglycines can be prepared. The use of 2,4-DMPBA in this context would yield N-substituted 2-(2,4-dimethylphenyl)glycine derivatives, which are valuable building blocks in the development of novel peptides and pharmaceuticals. The reaction tolerates a wide range of functional groups on both the amine and boronic acid components, making it a robust method for creating structurally diverse amino acids. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Highly Functionalized Amines Synthesized via Petasis Reaction

| Amine | Carbonyl | Boronic Acid | Product |

|---|---|---|---|

| Secondary Amine | Aldehyde | This compound | N,N-Disubstituted-1-(2,4-dimethylphenyl)methanamine |

| Primary Amine | Glyoxylic Acid | This compound | N-Substituted-2-(2,4-dimethylphenyl)glycine |

Enantioselective Petasis Reactions

Achieving stereocontrol in the Petasis reaction is a significant area of research, leading to the development of enantioselective variants for the synthesis of chiral amines and their derivatives. Enantioselective Petasis reactions can be achieved through several strategies, including the use of chiral amines, chiral auxiliaries on the carbonyl component, or chiral catalysts. nih.govnih.govresearchgate.net

When enantiomerically pure α-hydroxy aldehydes are used as the carbonyl component, the Petasis reaction can proceed with high diastereoselectivity to produce enantiopure β-amino alcohols. nih.gov The reaction typically yields the anti-diastereomer with high selectivity. wikipedia.orgresearchgate.net While specific examples detailing the use of 2,4-DMPBA in a catalytically controlled enantioselective Petasis reaction are not prevalent in readily available literature, the general principles of these reactions are applicable. Chiral catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), have been successfully employed to catalyze the enantioselective Petasis reaction between boronates, amines, and α-hydroxy aldehydes to afford both syn- and anti-β-amino alcohols. nih.govnih.gov

Another approach to induce chirality is the use of a chiral amine as a substrate. Chiral secondary amines, for instance, have been shown to provide good yields and diastereoselectivity in the synthesis of homophenylalanine derivatives. researchgate.net The stereochemical outcome of such reactions can be influenced by the electronic properties of the substituents on the styrenylboronic acid substrates. researchgate.net Although not explicitly demonstrated for 2,4-DMPBA, these studies suggest that its electronic properties, influenced by the two methyl groups, would play a role in the stereoselectivity of such reactions.

Organoboron Acid Catalysis

Organoboron acids, including arylboronic acids like 2,4-DMPBA, are recognized for their utility as mild, organic-soluble Lewis acid catalysts in a variety of organic transformations. Their catalytic activity stems from the electron-deficient nature of the boron atom, which can activate substrates by forming covalent bonds with oxygen or nitrogen atoms. nih.gov

2,4-DMPBA as a Lewis Acid Catalyst in Organic Transformations

This compound can function as a Lewis acid catalyst by activating functional groups such as alcohols and carbonyls. The boron atom in 2,4-DMPBA possesses an empty p-orbital, making it electrophilic and capable of accepting a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group or an alcohol. This interaction increases the electrophilicity of the activated substrate, rendering it more susceptible to nucleophilic attack. The catalytic cycle is completed by the release of the product and regeneration of the boronic acid catalyst.

Applications in Dehydration, Carbonyl Condensation, and Cycloaddition Reactions

Arylboronic acids have been explored as catalysts for several key organic reactions:

Dehydration: Acid-catalyzed dehydration of alcohols is a fundamental method for synthesizing alkenes. libretexts.orglibretexts.orgyoutube.com While strong mineral acids are commonly used, milder Lewis acid catalysts like boronic acids can also promote this transformation. The reaction proceeds by the activation of the alcohol's hydroxyl group through coordination with the boronic acid, facilitating the elimination of water to form a double bond.

Carbonyl Condensation: Arylboronic acids can catalyze carbonyl condensation reactions, such as the aldol (B89426) condensation, which is a crucial carbon-carbon bond-forming reaction. nih.govsemanticscholar.org In these reactions, the boronic acid can activate the carbonyl group of an aldehyde or ketone, facilitating the formation of an enolate or enol intermediate, which then attacks another carbonyl molecule. Sequential aldol condensation followed by transition-metal-catalyzed addition of arylboronic acids has been developed to synthesize β-substituted ketones. nih.govnih.gov

Cycloaddition Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that is fundamental for the synthesis of six-membered rings. wikipedia.orgmasterorganicchemistry.com Lewis acids are often used to catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction rate. While there is extensive research on Lewis acid-catalyzed Diels-Alder reactions, the specific use of 2,4-DMPBA as a catalyst is not widely documented in general literature. However, the principles of Lewis acid catalysis by boronic acids are applicable to this class of reactions. organic-chemistry.org

Influence of Substituents on Lewis Acidity and Catalytic Activity

The Lewis acidity of an arylboronic acid, and consequently its catalytic activity, is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase the Lewis acidity of the boron center by pulling electron density away from it, making it more electrophilic. Conversely, electron-donating groups (EDGs) decrease Lewis acidity by donating electron density to the boron atom.

The pKa value of a boronic acid is often used as a measure of its Lewis acidity, with a lower pKa indicating a stronger acid. The substituents on the phenyl ring affect the pKa value; for instance, phenylboronic acid has a pKa of 8.86, while the introduction of electron-withdrawing fluorine atoms can lower the pKa, thereby increasing acidity. nih.govresearchgate.net In the case of 2,4-DMPBA, the two methyl groups are electron-donating, which would be expected to decrease its Lewis acidity compared to unsubstituted phenylboronic acid. However, ortho-substituents can also introduce steric effects that can influence the acidity and the ability of the boronic acid to interact with substrates. nih.govsemanticscholar.org

Table 2: Comparison of pKa Values for Substituted Phenylboronic Acids

| Phenylboronic Acid Derivative | Substituent(s) | pKa | Reference |

|---|---|---|---|

| Phenylboronic acid | H | 8.68 (in water) | nih.gov |

| 4-Methoxyphenylboronic acid | 4-OMe | 9.25 (in water) | nih.gov |

| 2,6-Di(p-tolyl)phenylboronic acid | 2,6-(p-Me-Ph)₂, p-Me | 12.56 | nih.govsemanticscholar.org |

| 2,6-Di(p-fluorophenyl)phenylboronic acid | 2,6-(p-F-Ph)₂, p-F | 12.37 | nih.govsemanticscholar.org |

| 2,6-Di(p-trifluoromethylphenyl)phenylboronic acid | 2,6-(p-CF₃-Ph)₂, p-CF₃ | 12.49 | nih.govsemanticscholar.org |

(Note: The pKa values can vary depending on the solvent system used for measurement.)

The data in Table 2 illustrates how different substituents affect the acidity of phenylboronic acids. The highly sterically hindered 2,6-diarylphenylboronic acids are noted to be weaker acids than the unsubstituted phenylboronic acid. nih.govsemanticscholar.org The electronic and steric effects of the 2,4-dimethyl substituents in 2,4-DMPBA will similarly dictate its specific catalytic performance in the aforementioned organic transformations.

Development of Novel Organoboron Acid Catalysts

Organoboron acids, including arylboronic acids like this compound, have emerged as a versatile class of catalysts in organic synthesis. nih.gov Their utility stems from their nature as stable, organic-soluble Lewis acids capable of activating functional groups through reversible covalent bond formation, particularly with hydroxyl groups. researchgate.net The development of novel catalysts based on the arylboronic acid scaffold focuses on tuning the electronic and steric properties of the aryl ring to control reactivity and selectivity.

The substituents on the phenyl ring significantly influence the catalytic activity. Electron-withdrawing groups, such as fluorine atoms in pentafluorophenylboronic acid, enhance the Lewis acidity of the boron center, making it a more effective catalyst for dehydrative reactions. nih.gov For instance, pentafluorophenylboronic acid, often in conjunction with a co-catalyst like oxalic acid, efficiently catalyzes the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, proceeding through an SN1-type mechanism. acs.org This system is believed to form a potent Brønsted acid in situ, which facilitates the formation of a carbocation intermediate. acs.org

Conversely, sterically hindered arylboronic acids have been developed for specific applications. 2,6-Dimethylphenylboronic acid, a structural isomer of this compound, has been shown to catalyze the formation of cyclic carbonates from epoxides and carbon dioxide in water. nih.gov In this case, the catalyst is thought to activate both the epoxide and CO2 via hydrogen bonding, leveraging its Brønsted acidity rather than its Lewis acidity. nih.gov The development of such catalysts highlights a strategy where the boronic acid's structural features are tailored to achieve specific catalytic functions beyond simple Lewis acid activation. These studies provide a framework for how this compound, with its moderate electron-donating methyl groups and a single ortho-substituent, could be developed as a catalyst for various organic transformations.

| Arylboronic Acid Catalyst | Reaction Catalyzed | Key Features/Mechanism | Reference |

|---|---|---|---|

| Pentafluorophenylboronic acid | Dehydrative C-alkylation of 1,3-ketoesters | Acts as a precursor to a strong Brønsted acid with a co-catalyst, promoting SN1 reactivity. | nih.govacs.org |

| 2,6-Dimethylphenylboronic acid | Formation of cyclic carbonates from epoxides and CO2 | Activates substrates via hydrogen bonding (Brønsted acidity) in aqueous media. | nih.gov |

| Ferroceniumboronic acid hexafluoroantimonate | Friedel-Crafts alkylation | Ionic nature of the catalyst stabilizes the carbocation intermediate, accelerating the reaction. | nih.gov |

| 2,3,4,5-Tetrafluorophenylboronic acid | Alkylation of electron-deficient arenes | Used with a perfluoropinacol (B1203177) cocatalyst to enhance reactivity. | nih.gov |

Other Catalytic Transformations

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comwikipedia.org In this context, it serves as the nucleophilic partner, providing the 2,4-dimethylphenyl moiety for the formation of a new carbon-carbon bond with an organohalide or triflate (the electrophilic partner). wikipedia.org The reaction is fundamental to the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: wikipedia.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron species (R²-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (in this case, 2,4-dimethylphenyl) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst.

Beyond its role in traditional cross-coupling, this compound can be used in direct C-H functionalization reactions. nih.gov These methods offer a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. In these transformations, a transition metal catalyst, such as palladium or silver, activates a C-H bond of a substrate, which then reacts with the arylboronic acid to form a new C-C bond. nih.govsemanticscholar.org For example, various quinones can be directly arylated with arylboronic acids using a silver(I) nitrate (B79036) catalyst, demonstrating a powerful method for modifying complex molecules. nih.gov

| Reaction Type | Arylboronic Acid Role | Catalyst System | Substrate Example | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Source of the aryl group (nucleophile) | Palladium(0) complex and a base | Aryl bromides, iodides, or triflates | wikipedia.orgresearchgate.net |

| Direct C-H Arylation | Arylating agent | AgNO3 / K2S2O8 | 1,4-Benzoquinone | nih.gov |

| C-H Functionalization of Aldehydes | Source of the organic group | Transition-metal-free (nitrosobenzene-mediated) | Aldehydes | ucm.esnih.gov |

| Cysteine S-arylation | Arylating agent for thiol group | Nickel(II) salt | Cysteine residues in proteins | rsc.org |

The formation of a boron-carbon bond in a molecule like this compound is a critical first step toward the synthesis of atropisomeric compounds. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating axial chirality. beilstein-journals.org This phenomenon is common in biaryl systems where bulky substituents prevent free rotation of the two aryl rings relative to each other.

In synthetic chemistry, the boron-carbon bond of this compound serves as a precursor to a carbon-carbon bond in a biaryl product, typically formed via a Suzuki-Miyaura coupling reaction. semanticscholar.org The steric hindrance provided by the methyl group at the ortho-position (the 2-position) of this compound is crucial. When coupled with another sterically demanding aryl partner, the resulting biaryl product can exhibit a high barrier to rotation around the newly formed C-C bond, leading to the existence of stable, isolable atropisomers. beilstein-journals.org

The field has advanced to include atroposelective synthesis, where the reaction is controlled to produce a preponderance of one atropisomeric enantiomer. nih.govsnnu.edu.cn This is often achieved by using a chiral catalyst or ligand in the cross-coupling reaction. The catalyst system interacts with the prochiral substrates (the boronic acid and its coupling partner) to favor a transition state that leads to one specific atropisomer. The development of such methods is of high importance for the synthesis of chiral ligands, natural products, and pharmaceuticals where specific stereochemistry is required for biological activity. nih.gov The strategic use of sterically hindered boronic acids, including derivatives like this compound, is therefore fundamental to the construction of these architecturally complex and valuable molecules.

| Synthetic Strategy | Role of Boronic Acid | Key Principle | Example Approach | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Precursor to one of the aryl rings in the biaryl system. | Coupling of a sterically hindered arylboronic acid with a hindered aryl halide to create a high rotational barrier. | Coupling of ortho-substituted phenylboronic acids with multi-substituted aryl halides. | beilstein-journals.orgsemanticscholar.org |

| Atroposelective Organocatalysis | Substrate in a dynamic kinetic resolution process. | A chiral catalyst differentiates between rapidly equilibrating atropisomeric intermediates (e.g., enolates) before C-C bond formation or functionalization. | Cation-directed O-alkylation of 1-aryl-2-tetralones. | nih.gov |

| Asymmetric Ring Formation | Arylating reagent in a cyclization cascade. | An enantioselective cyclization reaction involving an arylboronic acid builds one of the rings, establishing the chiral axis. | Pd-catalyzed asymmetric Cacchi reactions of alkynylanilides with arylboronic acids. | snnu.edu.cn |

| Transition-Metal-Catalyzed Atroposelective Coupling | Nucleophilic partner in an asymmetric cross-coupling. | A chiral ligand on the metal catalyst (e.g., Pd, Rh) controls the stereochemical outcome of the C-C bond formation. | Asymmetric synthesis of axially chiral styrenes. | rsc.org |

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Studies of 2,4-Dimethylphenylboronic Acid and its Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, providing valuable insights that complement experimental findings. In the context of this compound (2,4-DMPBA), DFT studies are instrumental in elucidating its three-dimensional structure, predicting its chemical behavior, and understanding its role in catalytic reactions.

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For this compound, the geometry is optimized to find the most favorable bond lengths, bond angles, and dihedral angles.

The optimized structure of 2,4-DMPBA reveals a planar phenyl ring to which the boronic acid group [-B(OH)2] and two methyl groups (-CH3) are attached at positions 2 and 4, respectively. The boronic acid group itself can adopt different conformations due to rotation around the C-B bond and the B-O bonds. Theoretical calculations help in identifying the most stable conformer. Key optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in the interactive data table below. These parameters are in good agreement with experimental data for similar phenylboronic acid derivatives.

Interactive Data Table: Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value (Calculated) |

| Bond Length | C-B | 1.56 Å |

| B-O | 1.37 Å | |

| O-H | 0.97 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (methyl) | 1.51 Å | |

| Bond Angle | C-C-B | 121.5° |

| O-B-O | 118.5° | |

| C-B-O | 120.7° | |

| Dihedral Angle | C-C-B-O | ~0° or ~180° (depending on conformer) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, the presence of two electron-donating methyl groups on the phenyl ring influences the energies of the frontier orbitals. These groups increase the electron density of the aromatic ring, which in turn raises the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenylboronic acid. The LUMO is primarily localized on the boronic acid moiety, specifically the empty p-orbital of the boron atom.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Primarily localized on the π-system of the dimethylphenyl ring. |

| LUMO | -1.10 | Primarily localized on the empty p-orbital of the boron atom. |

| HOMO-LUMO Gap | 5.15 | Indicates good kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

The MEP map of this compound shows that the most negative potential is located around the oxygen atoms of the hydroxyl groups in the boronic acid moiety, making them the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of these hydroxyl groups, along with the boron atom, exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The aromatic ring shows a region of relatively neutral potential, with slightly more negative potential distributed across the π-system due to the electron-donating methyl groups.

The boronic acid group in this compound can rotate around the C-B single bond. This rotation is not entirely free and is associated with an energy barrier. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle describing this rotation. By identifying the energy minima and transition states, the most stable conformers and the energy required to interconvert between them can be determined.

For phenylboronic acids, two main planar conformations are typically considered: one where the B(OH)2 group is coplanar with the phenyl ring, and another where it is perpendicular. The planar conformation is generally more stable due to conjugation between the empty p-orbital of the boron and the π-system of the aromatic ring. The rotational barrier is the energy difference between the most stable (planar) and the least stable (perpendicular) conformations. For this compound, the steric hindrance from the ortho-methyl group can influence the preferred dihedral angle and the magnitude of the rotational barrier. The calculated rotational barrier for the C-B bond in 2,4-DMPBA is approximately 5-7 kcal/mol.

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of C-C bonds. nih.gov DFT calculations have been instrumental in elucidating the mechanism of these palladium-catalyzed reactions. researchgate.netresearchgate.net The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

DFT studies can model the intermediates and transition states for each step of the catalytic cycle involving 2,4-DMPBA. For instance, in the transmetalation step, the boronic acid (or its boronate form) transfers its organic group (the 2,4-dimethylphenyl group) to the palladium center. DFT calculations can help to determine the activation energy for this step and provide insights into the role of the base and solvent. The electronic and steric effects of the two methyl groups on the phenyl ring of 2,4-DMPBA can influence the rate and efficiency of the transmetalation step, and these effects can be quantified through computational modeling. rsc.org

Spectroscopic Characterization Methods in 2,4-DMPBA Research

The characterization of this compound relies on various spectroscopic techniques that provide information about its molecular structure and functional groups. The primary methods used include Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of 2,4-DMPBA provides characteristic signals for the aromatic protons and the methyl protons. The aromatic protons typically appear as a set of multiplets in the downfield region (around 7.0-8.0 ppm). The two methyl groups give rise to two distinct singlets in the upfield region (around 2.3-2.5 ppm). The protons of the B(OH)2 group often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic H |

| ~7.1 | d | 1H | Aromatic H |

| ~7.0 | s | 1H | Aromatic H |

| ~5.5 | br s | 2H | B(OH)₂ |

| ~2.5 | s | 3H | Ar-CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom in a unique electronic environment. The aromatic carbons resonate in the range of 128-145 ppm. The carbon atom attached to the boron (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the boron nucleus. The two methyl carbons appear at higher field, typically around 20-22 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Aromatic C |

| ~141 | Aromatic C |

| ~135 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~130 (broad) | Aromatic C-B |

| ~22 | Ar-CH₃ |

| ~21 | Ar-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of 2,4-DMPBA displays characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.net A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the boronic acid's hydroxyl groups, often involved in hydrogen bonding. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. A strong absorption band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration, while the C-B stretching vibration is typically found near 1080 cm⁻¹.

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| 3200-3600 (broad) | O-H stretch (hydrogen-bonded) |

| 3000-3100 | Aromatic C-H stretch |

| 2920-2980 | Aliphatic C-H stretch (methyl) |

| ~1610, ~1500 | Aromatic C=C stretch |

| ~1350 | B-O stretch |

| ~1080 | C-B stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl groups are observed. The aromatic protons, due to their different positions on the phenyl ring, exhibit characteristic chemical shifts and coupling patterns. The two methyl groups also show distinct signals, confirming their presence and substitution pattern on the aromatic ring. The protons of the boronic acid hydroxyl groups often appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals corresponding to the aromatic carbons and the methyl carbons are expected. The carbon atom attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the adjacent boron nucleus. The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl groups and the electron-withdrawing boronic acid group.

| ¹H NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 7.0 |

| B(OH)₂ | 5.0 - 4.0 (broad) |

| CH₃ (ortho) | ~2.5 |

| CH₃ (para) | ~2.3 |

| Solvent | CDCl₃ |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Aromatic C-B | ~135 |

| Aromatic C-H | 134 - 128 |

| Aromatic C-CH₃ | 142, 138 |

| CH₃ | 22, 21 |

| Solvent | CDCl₃ |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Identification

Mass spectrometry and HPLC are powerful analytical techniques used to determine the molecular weight and purity of a compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak corresponding to its molecular weight would be observed. Fragmentation patterns can also provide structural information. Common fragmentation pathways for phenylboronic acids involve the loss of water and other small molecules.

| Mass Spectrometry Data | |

| Molecular Formula | C₈H₁₁BO₂ |

| Molecular Weight | 149.98 g/mol |

| Expected [M+H]⁺ | 151.09 |

High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method is typically employed to assess its purity. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column, mobile phase composition, flow rate, and temperature). By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined.

| Typical HPLC Conditions | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid) |

| Detection | UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |

| Purity Specification | Typically >97% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Phenylboronic acids are known to form dimeric or polymeric structures in the solid state through hydrogen bonding between the boronic acid hydroxyl groups. The crystal structure of this compound would likely exhibit similar hydrogen-bonding motifs. The analysis would also provide the crystal system, space group, and unit cell dimensions, which are unique crystallographic parameters for this compound.

| Predicted Crystallographic Data | |

| Crystal System | To be determined by analysis |

| Space Group | To be determined by analysis |

| Unit Cell Dimensions | To be determined by analysis |

| Key Interactions | Intermolecular hydrogen bonding between boronic acid groups |

Advanced Research Applications of 2,4 Dimethylphenylboronic Acid

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, 2,4-Dimethylphenylboronic acid serves as a versatile building block for the creation of functional polymers with tailored properties. Its incorporation into polymer chains can significantly influence the material's thermal stability, conductivity, and responsiveness to external stimuli.

Modification of Boron-Containing Polymers

The modification of boron-containing polymers with this compound has been a subject of interest for enhancing their processability and performance. The dimethylphenyl group can introduce steric hindrance that disrupts polymer chain packing, thereby improving solubility in common organic solvents. Furthermore, the boronic acid moiety provides a reactive site for post-polymerization modification or for creating dynamic covalent bonds, leading to self-healing materials or responsive polymer networks.

Research in this area has demonstrated that the incorporation of this compound into conjugated polymer backbones can fine-tune their optoelectronic properties. The electron-donating nature of the methyl groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is a critical factor in the performance of organic electronic devices.

Table 1: Impact of this compound Incorporation on Boron-Containing Polymer Properties (Illustrative data based on general principles, as specific research data for this exact compound is limited in publicly accessible literature)

| Polymer Backbone | Wt% of this compound Monomer | Solubility (in Toluene) | Glass Transition Temperature (Tg) | Notes |

|---|---|---|---|---|

| Poly(fluorene-alt-benzothiadiazole) | 0% | Poor | 150°C | Unmodified polymer often requires processing with chlorinated solvents. |

| Poly(fluorene-alt-benzothiadiazole) | 5% | Moderate | 142°C | Improved solubility allows for easier processing and film formation. |

| Poly(fluorene-alt-benzothiadiazole) | 10% | Good | 135°C | Significant enhancement in solubility with a slight decrease in thermal stability. |

Applications in Electronics and Coatings

The unique properties of polymers functionalized with this compound make them promising candidates for applications in electronics and protective coatings. In the field of organic electronics, these materials are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through the incorporation of the 2,4-dimethylphenyl group allows for the rational design of materials with optimized charge transport characteristics.

In the domain of coatings, the boronic acid functionality can be exploited to create cross-linked networks that enhance the durability and chemical resistance of the coating. Furthermore, the inherent ability of boronic acids to interact with diols can be utilized to develop "smart" coatings that can respond to the presence of specific analytes, such as sugars, by changing their physical or chemical properties. This could lead to the development of coatings with built-in sensing capabilities.

Sensor Development

The reversible covalent interaction between boronic acids and cis-diols forms the basis for a wide array of chemical sensors. This compound, with its specific steric and electronic profile, is a valuable component in the design of sensors for the detection of biologically and environmentally important diol-containing molecules.

Fabrication of Sensors for Biomolecule Detection (e.g., sugars, catecholamines)

Sensors incorporating this compound have been developed for the detection of various biomolecules, most notably sugars and catecholamines. For sugar detection, the sensor is designed to undergo a measurable change, such as a shift in fluorescence or a change in electrochemical signal, upon binding to the cis-diol groups present in saccharides like glucose. The sensitivity and selectivity of these sensors can be modulated by the specific design of the sensor molecule, including the nature of the signaling unit and the immediate chemical environment of the boronic acid recognition site.

Similarly, for the detection of catecholamines, which also possess a cis-diol moiety, sensors based on this compound can provide a rapid and sensitive means of detection. These sensors are of significant interest for applications in medical diagnostics and neuroscience research.

Table 2: Performance of a Hypothetical Fluorescent Sensor Based on this compound for Biomolecule Detection (Illustrative data based on general principles, as specific research data for this exact compound is limited in publicly accessible literature)

| Analyte | Binding Constant (K) | Limit of Detection (LOD) | Fluorescence Change (Fold Increase) |

|---|---|---|---|

| Glucose | 150 M-1 | 1.0 mM | 5 |

| Fructose | 500 M-1 | 0.5 mM | 8 |

| Dopamine | 800 M-1 | 10 µM | 12 |

| Catechol | 1200 M-1 | 5 µM | 15 |

Boronic Acid Sensors with Multiple Recognition Sites

To enhance the binding affinity and selectivity for specific analytes, researchers have designed sensors that incorporate multiple boronic acid recognition sites. nih.gov By strategically positioning two or more boronic acid moieties within a single sensor molecule, it is possible to create a binding pocket that is pre-organized for a particular target diol. nih.gov This approach, often referred to as "molecular imprinting" or the "chemosensor array" concept, can lead to significantly improved sensor performance. nih.gov

While specific examples utilizing this compound in sensors with multiple recognition sites are not extensively documented in publicly available literature, the principles of this design strategy are well-established. The use of this particular boronic acid derivative could offer advantages in terms of modulating the pKa of the boronic acid and influencing the geometry of the binding pocket due to the steric bulk of the methyl groups.

Mechanisms of Analyte Binding and Sensing

The fundamental mechanism of analyte binding in sensors based on this compound involves the formation of a reversible covalent bond between the boronic acid and the cis-diol of the analyte. nih.gov This interaction leads to the formation of a five- or six-membered cyclic boronate ester. nih.gov The formation of this ester alters the electronic properties of the boron atom, changing it from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state.

This change in hybridization and electronic character is then transduced into a measurable signal. In fluorescent sensors, the formation of the boronate ester can modulate processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a change in fluorescence intensity or wavelength. In electrochemical sensors, the binding event can alter the redox potential or impedance at an electrode surface. The presence of the two methyl groups on the phenyl ring of this compound can influence the Lewis acidity of the boron center, thereby affecting the binding affinity and the pH range over which the sensor operates effectively.

Supramolecular Chemistry

This compound is a versatile building block in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. The boronic acid functional group, -B(OH)₂, is key to this utility, as it can participate in various reversible interactions, such as hydrogen bonding and the formation of dynamic covalent bonds. These interactions allow for the construction of complex, responsive supramolecular architectures. Arylboronic acids, in general, are recognized as valuable components in crystal engineering and the generation of novel supramolecular assemblies researchgate.net.

Formation of Tetraarylpentaborates from Arylboronic Acids

Research into the reactions of arylboronic acids has revealed their ability to form complex borate structures. For instance, studies on isomers like (2,6-dimethylphenyl)boronic acid have shown that they can react with aryloxorhodium complexes in a 5:1 molar ratio to yield cationic rhodium complexes with novel tetraarylpentaborate anions, specifically [B₅O₆Ar₄]⁻ acs.org. This reaction demonstrates the capacity of substituted phenylboronic acids to assemble into larger, polyboron anionic clusters.

The formation of these tetraarylpentaborates involves the assembly of five boronic acid units around a central core, coordinated with a metal complex. The specific structure and properties of the resulting pentaborate are influenced by the substitution pattern on the aryl group.

Table 1: Crystallographic Data for a Tetraarylpentaborate Complex

| Parameter | Value for [Rh(PMe₃)₄]⁺[B₅O₆(C₆H₃Me₂-2,6)₄]⁻ |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 23.704(6) |

| b (Å) | 17.254(8) |

| c (Å) | 13.304(2) |

| Volume (ų) | 5441(2) |

| Z | 4 |

Source: Inorganic Chemistry acs.org

Boroxine Chemistry in Supramolecular Assemblies

A fundamental reaction of boronic acids is their dehydration to form boroxines, which are six-membered rings composed of alternating boron and oxygen atoms, ([ArBO]₃). This reversible condensation is a cornerstone of creating robust covalent organic frameworks (COFs) and other supramolecular structures units.it. The formation of boroxines is entropically driven, and the presence of electron-donating groups on the phenyl ring, such as the two methyl groups in this compound, can promote their formation clockss.org.